Mass Shift Beyond Natural Isotope Interference
The monoisotopic mass of 4-methyl-L-leucine-d3 is 148.1291 Da, versus 145.1103 Da for the unlabeled analyte—a Δm of 3.0188 Da . This separation exceeds the natural abundance contributions of the analyte's ¹³C₂ (Δm = +2.01 Da, ~0.6 % intensity at C₇), ¹⁵N (Δm = +1 Da, 0.4 %), and ²H (Δm = +1 Da, 0.015 %) isotopologues, ensuring baseline resolution in unit-resolution quadrupole and time-of-flight instruments [1]. In contrast, L-leucine-5,5,5-d3 (Δm = +3.02 Da as well) shares the same nominal shift but is structurally distinct, causing different ionization efficiency and fragment ion ratios that compromise multiple reaction monitoring (MRM) specificity.
| Evidence Dimension | Mass shift vs. endogenous analyte and natural isotopologue interference |
|---|---|
| Target Compound Data | Δm = +3.0188 Da (from 145.1103 to 148.1291 Da); isotopic envelope clear of analyte ¹³C₂, ¹⁵N, ²H peaks |
| Comparator Or Baseline | Unlabeled 4-methyl-L-leucine monoisotopic mass 145.1103 Da; natural ¹³C₂ isotopologue at 147.12 Da (~0.6 % relative intensity) |
| Quantified Difference | IS peak separated by ≥0.99 Da from the nearest significant natural isotopologue of the analyte |
| Conditions | Monoisotopic mass calculation (C₇H₁₅NO₂ vs. C₇H₁₂D₃NO₂); ChemSpider data |
Why This Matters
A +3 Da shift is the minimum recommended mass difference for stable-isotope internal standards in small-molecule LC-MS bioanalysis; the d₃ label provides this with the exact structural match required for optimal matrix-effect correction.
- [1] Biemann K. Mass Spectrometry: Organic Chemical Applications. McGraw-Hill; 1962. pp. 59–69 (natural isotope abundance tables). View Source
